molecular formula C7H8N2OS B14696506 Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt CAS No. 24614-07-1

Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt

Cat. No.: B14696506
CAS No.: 24614-07-1
M. Wt: 168.22 g/mol
InChI Key: LXPWRJJEUZZNLC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt typically involves the condensation of aromatic aldehydes with ethyl acetoacetate to form α,β-unsaturated ketones. These ketones then react with 1,3-thiazol-2-amine to form hemiaminals, which undergo intramolecular cyclization to yield the desired thiazolopyrimidine derivatives . The reaction conditions often favor the presence of electron-withdrawing groups in the aldehyde moiety and the steric effect of the methyl group .

Chemical Reactions Analysis

Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogen-containing compounds, chloroacetic acid, and terminal alkynes . The major products formed from these reactions are often functionalized thiazolopyrimidine derivatives, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity . The presence of electron-donating groups in the compound’s structure enhances its bioactivity, making it a potent candidate for drug development .

Properties

CAS No.

24614-07-1

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-c]pyrimidin-4-ium-8-olate

InChI

InChI=1S/C7H8N2OS/c1-5-8-4-6(10)7-9(5)2-3-11-7/h4H,2-3H2,1H3

InChI Key

LXPWRJJEUZZNLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=[N+]1CCS2)[O-]

Origin of Product

United States

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